molecular formula C23H19N3O4 B3902758 N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)-3-nitrobenzamide

N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)-3-nitrobenzamide

Cat. No. B3902758
M. Wt: 401.4 g/mol
InChI Key: DLZKXKGRWYRGIL-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)-3-nitrobenzamide, also known as MNBA, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have unique properties that make it a valuable tool for studying cellular processes and biological systems. In

Mechanism of Action

The mechanism of action of N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)-3-nitrobenzamide is not fully understood, but it is believed to work by inhibiting certain cellular processes that are involved in the growth and proliferation of cancer cells. N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)-3-nitrobenzamide has been shown to inhibit the activity of certain enzymes that are involved in DNA replication and cell division, which can lead to the death of cancer cells.
Biochemical and Physiological Effects:
N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)-3-nitrobenzamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)-3-nitrobenzamide has been shown to have anti-inflammatory effects and to be a potent antioxidant. This compound has also been shown to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)-3-nitrobenzamide in lab experiments is its unique properties, which make it a valuable tool for studying cellular processes and biological systems. N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)-3-nitrobenzamide is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also some limitations to using N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)-3-nitrobenzamide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are many potential future directions for research on N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)-3-nitrobenzamide. One area of research could focus on further understanding the mechanism of action of this compound, particularly in relation to its anti-cancer properties. Other areas of research could focus on the potential use of N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)-3-nitrobenzamide in the treatment of other diseases, such as neurodegenerative diseases. Additionally, research could explore the use of N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)-3-nitrobenzamide in combination with other compounds or therapies to enhance its effectiveness. Overall, N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)-3-nitrobenzamide is a promising compound with many potential applications in scientific research, and further research in this area is warranted.

Scientific Research Applications

N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)-3-nitrobenzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to have anti-cancer properties, specifically in inhibiting the growth of certain cancer cells. N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)-3-nitrobenzamide has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[(E)-3-(4-methylanilino)-3-oxo-1-phenylprop-1-en-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4/c1-16-10-12-19(13-11-16)24-23(28)21(14-17-6-3-2-4-7-17)25-22(27)18-8-5-9-20(15-18)26(29)30/h2-15H,1H3,(H,24,28)(H,25,27)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZKXKGRWYRGIL-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)-3-nitrobenzamide
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N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)-3-nitrobenzamide
Reactant of Route 3
N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)-3-nitrobenzamide
Reactant of Route 4
N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)-3-nitrobenzamide
Reactant of Route 5
N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)-3-nitrobenzamide
Reactant of Route 6
N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)-3-nitrobenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.